

What is the chemical structure of Nidulalin A?

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Compound of Interest

Compound Name: Nidulalin A

Cat. No.: B1242613

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An In-depth Technical Guide to **Nidulalin A** for Researchers, Scientists, and Drug Development Professionals.

Abstract

Nidulalin A is a naturally occurring dihydroxanthone, dienone compound isolated from various fungal species, including *Emericella nidulans* var *lata* and *Penicillium* species.[1][2][3] It has garnered significant interest within the scientific community due to its potent biological activities, including antitumor, antimicrobial, and immunomodulatory effects.[1][3] Notably, it functions as a DNA topoisomerase II inhibitor.[1][4] This document provides a comprehensive overview of the chemical structure, biological properties, and synthesis of **Nidulalin A**.

Chemical Structure and Properties

Nidulalin A is characterized by a dihydroxanthone skeleton.[2] Its formal chemical name is methyl (4R,4aS)-4,8-dihydroxy-6-methyl-9-oxo-4,9-dihydro-4aH-xanthene-4a-carboxylate.[2] The molecule consists of a tricyclic system with hydroxy, methyl, and methoxycarbonyl functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of **Nidulalin A** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₄ O ₆	[2]
Molecular Weight	302.28 g/mol	[2]
IUPAC Name	methyl (4R,4aS)-4,8-dihydroxy-6-methyl-9-oxo-4H-xanthene-4a-carboxylate	[2]
CAS Number	162901-86-2	[2]
ChEBI ID	CHEBI:66625	[2]

Biological Activity and Mechanism of Action

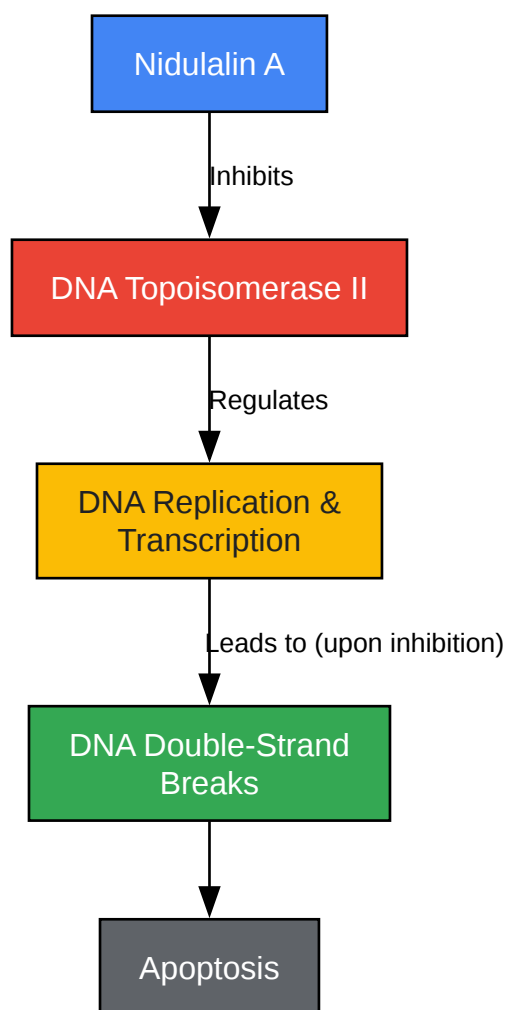
Nidulalin A exhibits a range of biological activities, with its antitumor properties being the most prominent. It is a potent inhibitor of DNA topoisomerase II, an enzyme crucial for DNA replication and transcription in cancer cells.[1][4]

Quantitative Biological Data

Activity	Cell Line/Target	IC ₅₀	Source
DNA Topoisomerase II Inhibition	-	2.2 µM	[4]
Cytotoxicity	Human and Murine Tumour Cell Lines	Not Specified	[2]

Signaling Pathway

The primary mechanism of action for **Nidulalin A**'s antitumor effect is through the inhibition of DNA topoisomerase II. This inhibition disrupts the DNA ligation-religation process, leading to the accumulation of double-strand breaks in the DNA of cancer cells, which ultimately triggers apoptosis.



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Mechanism of Action of **Nidulalin A**.

Experimental Protocols

Isolation of Nidulalin A

The isolation of **Nidulalin A** has been reported from the fungus *Emericella nidulans*. The general procedure involves the cultivation of the fungus on a suitable medium, followed by extraction of the fungal mycelium and culture broth with an organic solvent. The crude extract is then subjected to various chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure **Nidulalin A**. The structure is then confirmed using spectroscopic methods including mass spectrometry, 1D- and 2D-NMR.[3]

Chemical Synthesis of Nidulalin A

A concise, four-step de novo synthesis of (±)-**nidulalin A** has been developed.[1][5] The key steps of this synthetic route are outlined below.

- **Chromone Ester Activation:** The synthesis commences with the activation of a chromone ester substrate using allyl triflate.[1][5]
- **Vinylogous Addition:** This is followed by a vinylogous addition to rapidly construct the core scaffold of **Nidulalin A**. [1][5]
- **Ketone Desaturation:** A crucial step involves the desaturation of a γ,δ -unsaturated ketone using Bobbitt's oxoammonium salt.[1][5]
- **Asymmetric Synthesis:** An asymmetric synthesis of **Nidulalin A** can be achieved through the acylative kinetic resolution (AKR) of chiral, racemic 2H-**nidulalin A**. [1][6]



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Key steps in the de novo synthesis of **Nidulalin A**.

Dimerization to Nidulaxanthone A

Nidulalin A serves as the monomeric precursor for the biosynthesis of Nidulaxanthone A, a dimeric dihydroxanthone with an unprecedented heptacyclic ring system.[1][6][7] This dimerization occurs via a stereoselective Diels-Alder reaction.[1][6] The chemical dimerization of enantioenriched **Nidulalin A** to Nidulaxanthone A has been achieved under solvent-free, thermolytic conditions.[6]

Conclusion

Nidulalin A is a fascinating natural product with significant therapeutic potential, particularly in the realm of oncology. Its well-defined chemical structure and mechanism of action make it an

attractive lead compound for further drug development. The development of a concise synthetic route will undoubtedly facilitate the generation of analogs for structure-activity relationship studies and further biological evaluation.

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